molecular formula C30H33FO11S B13850303 Canagliflozin 3-Glucuronide

Canagliflozin 3-Glucuronide

Cat. No.: B13850303
M. Wt: 620.6 g/mol
InChI Key: TYOYRLJPOYQWCE-RRCUNSKQSA-N
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Description

Canagliflozin 3-Glucuronide is a metabolite of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Canagliflozin works by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine. This metabolite is formed through the glucuronidation process, which involves the addition of glucuronic acid to Canagliflozin, making it more water-soluble and easier to excrete.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canagliflozin 3-Glucuronide involves the glucuronidation of Canagliflozin. This process is typically carried out using UDP-glucuronic acid as the glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for the enzyme activity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using bioreactors that provide controlled environments for the enzymatic reaction. The use of recombinant UGT enzymes can enhance the efficiency and yield of the glucuronidation process. The product is then purified using chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Canagliflozin 3-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to Canagliflozin, facilitated by UGT enzymes. The compound can also undergo hydrolysis under certain conditions, breaking down into Canagliflozin and glucuronic acid.

Common Reagents and Conditions

    Glucuronidation: UDP-glucuronic acid, UGT enzymes, buffer systems (e.g., phosphate buffer), optimal pH (around 7.4), and temperature (37°C).

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

Major Products

The primary product of the glucuronidation reaction is this compound. Hydrolysis of this compound yields Canagliflozin and glucuronic acid.

Scientific Research Applications

Canagliflozin 3-Glucuronide has several applications in scientific research:

    Pharmacokinetics: Studying the metabolism and excretion of Canagliflozin in the body.

    Drug Development: Understanding the metabolic pathways and potential interactions of Canagliflozin with other drugs.

    Toxicology: Assessing the safety and potential side effects of Canagliflozin and its metabolites.

    Biochemistry: Investigating the role of UGT enzymes in drug metabolism and the effects of genetic variations on drug response.

Mechanism of Action

Canagliflozin 3-Glucuronide exerts its effects primarily through its parent compound, Canagliflozin. Canagliflozin inhibits the SGLT2 co-transporter in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This leads to lower blood glucose levels in patients with type 2 diabetes. The glucuronidation of Canagliflozin enhances its solubility and facilitates its excretion from the body.

Comparison with Similar Compounds

Similar Compounds

  • Dapagliflozin 3-Glucuronide
  • Empagliflozin 3-Glucuronide
  • Ertugliflozin 3-Glucuronide

Comparison

Canagliflozin 3-Glucuronide, like its counterparts, is a metabolite formed through glucuronidation. Canagliflozin is unique in its chemical structure, which includes a thiophene ring, distinguishing it from other SGLT2 inhibitors. This structural difference may influence its pharmacokinetic properties and metabolic pathways, making it distinct in its efficacy and safety profile.

Properties

Molecular Formula

C30H33FO11S

Molecular Weight

620.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,5R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-25(37)27(21(33)19(12-32)40-26)41-30-24(36)22(34)23(35)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23+,24-,25?,26+,27?,28+,30-/m1/s1

InChI Key

TYOYRLJPOYQWCE-RRCUNSKQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Origin of Product

United States

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